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Abstract
1-Methylpsilocin (also known as 1-Me-4-HO-DMT or CMY-16) is a synthetic tryptamine

derivative and an analog of the classic psychedelic compound, psilocin. Unlike psilocin, which

is a non-selective serotonin receptor agonist, 1-Methylpsilocin exhibits a distinct

pharmacological profile, acting as a potent and selective agonist of the serotonin 5-HT2C

receptor.[1] It also displays high affinity for the 5-HT2B receptor as an inverse agonist.[2] While

the primary hallucinogenic effects of classic psychedelics are mediated by agonism at the 5-

HT2A receptor, 1-Methylpsilocin demonstrates significantly lower affinity for this target.[1]

Nevertheless, in vivo studies confirm it can induce the head-twitch response (HTR) in mice, a

behavioral proxy for hallucinogenic potential, albeit at a lower potency than psilocin.[3] This

activity is confirmed to be 5-HT2A-dependent.[1][3] This technical guide provides an in-depth

review of the available data on 1-Methylpsilocin, focusing on its receptor pharmacology, in

vivo hallucinogenic activity, and the experimental methodologies used for its evaluation. The

compound's unique profile suggests potential therapeutic applications where 5-HT2C activation

is desired without the profound psychedelic effects associated with 5-HT2A agonism, such as

in the treatment of obsessive-compulsive disorder (OCD) or cluster headaches.[1]

Pharmacodynamics: Receptor Binding and
Functional Activity
The defining characteristic of 1-Methylpsilocin is its selectivity for the 5-HT2C receptor over

the 5-HT2A receptor, which is the principal target for classic hallucinogens like psilocin and
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LSD.[4][5] This selectivity is evident in its receptor binding affinities and functional activity

profiles.

Comparative Receptor Affinity
The following table summarizes the in vitro binding affinities of 1-Methylpsilocin and its parent

compound, psilocin, at key serotonin receptors.

Compound 5-HT2A 5-HT2B 5-HT2C 5-HT1A

1-Methylpsilocin IC50: 633 nM[2] Ki: 38 nM[2] IC50: 12 nM[2]
No activation in

mice[1]

Psilocin
Ki: 100-600 nM

(Moderate)[6]

Ki: < 10 nM

(High)[6]

Ki: 100-600 nM

(Moderate)[6]

Ki: 49-567 nM

(Moderate)[4]

Table 1:

Comparative

Receptor Binding

Affinities (IC50/Ki

in nM). Lower

values indicate

higher affinity.

Functional Activity
1-Methylpsilocin acts as a potent agonist at the 5-HT2C receptor.[2] At the 5-HT2B receptor, it

functions as an inverse agonist.[2] While its affinity for the 5-HT2A receptor is low, its ability to

induce a head-twitch response indicates that it still possesses some agonist activity at this site

in vivo.[1][3] In contrast, psilocin is a partial or full agonist at 5-HT2A, 5-HT2C, and 5-HT1A

receptors.[4]

Serotonin Receptor Signaling Pathways
Agonism at 5-HT2A and 5-HT2C receptors canonically activates the Gq/11 signaling pathway,

leading to the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). These second messengers are responsible for mobilizing intracellular calcium and
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activating protein kinase C (PKC), respectively. However, some psychedelics, including

psilocin, exhibit "biased agonism" or "functional selectivity," preferentially activating alternative

pathways such as the phospholipase A2 (PLA2) pathway.[4] The specific intracellular signaling

cascade activated by 1-Methylpsilocin at the 5-HT2A receptor has not been fully elucidated.
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Figure 1: Serotonin 5-HT2 receptor signaling pathways.
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In Vivo Assessment of Hallucinogenic Potential
The primary preclinical model for assessing the hallucinogenic potential of serotonergic

compounds is the head-twitch response (HTR) in rodents. This behavior is a rapid, rotational

head movement that is reliably induced by 5-HT2A receptor agonists and is strongly correlated

with hallucinogenic potency in humans.

Head-Twitch Response (HTR) Studies
Studies by Halberstadt et al. (2011) directly compared the effects of 1-Methylpsilocin with

psilocin in mice.[3]

Compound
Potency (vs.
Psilocin)

5-HT2A
Dependence

Notes

1-Methylpsilocin ~1/4 the potency[3]
Yes (HTR absent in 5-

HT2A KO mice)[3]

Demonstrates in vivo

5-HT2A agonist

activity despite low in

vitro affinity.

Psilocin 1 (Reference)
Yes (HTR absent in 5-

HT2A KO mice)[3]

Produces a robust,

dose-dependent HTR.

[3][7]

Table 2: Head-Twitch

Response (HTR)

Comparison.

These findings are critical: they confirm that 1-Methylpsilocin, despite its 5-HT2C selectivity,

engages the 5-HT2A receptor in a physiologically relevant manner to produce a hallucinogenic-

like behavioral effect.[1][3] The reduced potency compared to psilocin aligns with its lower

affinity for the 5-HT2A receptor.
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Figure 2: Experimental workflow for the mouse Head-Twitch Response (HTR) assay.
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Discussion and Future Directions
1-Methylpsilocin presents a fascinating case study in psychedelic pharmacology. Its chemical

structure is closely related to psilocin, yet a single methylation at the indole nitrogen

dramatically shifts its receptor selectivity profile towards the 5-HT2C receptor. The key finding

that it retains 5-HT2A-mediated hallucinogenic-like activity, albeit with reduced potency,

underscores the complexity of structure-activity relationships in tryptamines.

The compound's profile makes it a valuable tool for dissociating the roles of 5-HT2C and 5-

HT2A receptor activation in various physiological and behavioral processes. Its investigation for

therapeutic applications where hallucinogenic effects are undesirable, such as OCD, is a

logical extension of its pharmacology.[1] Future research should focus on:

Human Clinical Trials: To definitively assess its psychoactive and hallucinogenic potential in

humans.

Signaling Studies: To determine if 1-Methylpsilocin exhibits biased agonism at the 5-HT2A

receptor, which could further explain its unique in vivo effects.

Pharmacokinetics: A thorough characterization of its absorption, distribution, metabolism,

and excretion (ADME) profile is necessary to understand its CNS bioavailability and duration

of action.

Experimental Protocols
Radioligand Receptor Binding Assay (General Protocol)
This protocol provides a general framework for determining the binding affinity (Ki) of a test

compound.

Preparation of Membranes: Cell membranes expressing the target receptor (e.g., human

recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors from CHO or HEK293 cells) are

prepared via homogenization and centrifugation. The final membrane pellet is resuspended

in an appropriate assay buffer.

Assay Setup: The assay is typically performed in 96-well plates. Each well contains:

Cell membranes (a specific concentration of protein, e.g., 10-20 µg).
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A specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]LSD for 5-HT2B/2C) at a

concentration near its Kd value.

A range of concentrations of the test compound (1-Methylpsilocin).

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Nonspecific Binding: A parallel set of wells is prepared containing a high concentration of a

non-labeled competing ligand (e.g., mianserin or ketanserin) to determine nonspecific

binding.

Incubation: The plates are incubated for a set time (e.g., 60 minutes) at a specific

temperature (e.g., 37°C) to allow the binding to reach equilibrium.

Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber

filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-

cold buffer to remove unbound radioligand.

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the

radioactivity trapped on the filters is counted using a liquid scintillation counter.

Data Analysis: The data are analyzed using nonlinear regression analysis (e.g., using

GraphPad Prism). The IC50 value (the concentration of the test compound that inhibits 50%

of the specific binding of the radioligand) is determined. The Ki value is then calculated from

the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

Mouse Head-Twitch Response (HTR) Assay
This protocol is based on methodologies described in the literature, such as Halberstadt et al.

(2011).[3]

Animals: Male C57BL/6J mice are commonly used for this assay. Animals are housed under

standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food

and water.

Habituation: Prior to testing, mice are habituated to the testing environment. On the test day,

each mouse is placed individually into a clear observation chamber (e.g., a standard
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polycarbonate cage) for an acclimatization period of at least 30 minutes.

Drug Administration: Following acclimatization, mice are briefly removed from their chambers

and administered the test compound (1-Methylpsilocin), a positive control (psilocin), or a

vehicle control via intraperitoneal (i.p.) injection. A range of doses is used to establish a

dose-response relationship.

Behavioral Observation: Immediately after injection, the mice are returned to their

observation chambers. The observation period typically begins 5-10 minutes post-injection

and lasts for 30-60 minutes. Behavior can be recorded on video for later analysis.

Quantification of HTR: An HTR is defined as a rapid, convulsive, side-to-side rotational

movement of the head that is not associated with grooming or sniffing. A trained observer,

blind to the experimental conditions, counts the number of head twitches for each animal

during the observation period. Automated systems using video tracking software can also be

employed for quantification.

Data Analysis: The total number of head twitches per animal is recorded. The data are

analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc

tests) to compare the effects of different doses of the test compound to the vehicle control.

The results are typically presented as a dose-response curve, plotting the mean number of

head twitches against the drug dose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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